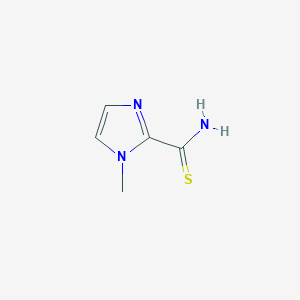

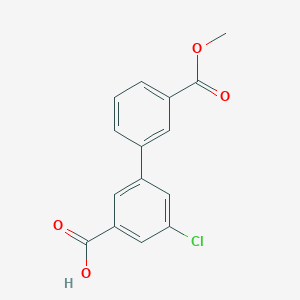

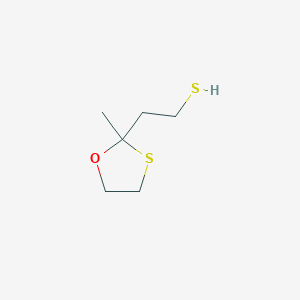

![molecular formula C11H19N3 B1422277 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine CAS No. 1211498-15-5](/img/structure/B1422277.png)

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine

説明

“4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine” is a chemical compound that contains a piperidine ring attached to a 3,5-dimethylpyrazole group . It is related to other compounds used in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .

Synthesis Analysis

The synthesis of related compounds involves the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned . Another method involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .

Molecular Structure Analysis

The molecular structure of related compounds has been determined by single-crystal X-ray diffraction . The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .

Chemical Reactions Analysis

The compound “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine” can be prepared through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative 1, by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using 1H-NMR, 13C-NMR, and IR spectroscopic data .

科学的研究の応用

Synthesis and Molecular Structure

- Synthesis and Structural Analysis: A study by Shawish et al. (2021) described the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This included molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations. The study explored intermolecular interactions and electronic properties of compounds containing elements of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine (Shawish et al., 2021).

Chemical Properties and Synthesis Methods

- Chemical Synthesis Techniques: Richter et al. (2009) reported on the synthesis of a compound with a 1-methyl-1H-pyrazol-5-yl substituent, highlighting techniques used in the synthesis of related piperidine compounds (Richter et al., 2009).

Application in Antibacterial Agents

- Antibacterial Studies: Mekky and Sanad (2020) explored the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds showed significant antibacterial efficacies and were studied for their inhibitory activities on various bacterial strains (Mekky & Sanad, 2020).

Anticancer and Antioxidant Activities

- Anticancer and Antioxidant Research: Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents, revealing their potential in anticancer treatments (Turov, 2020).

作用機序

Target of Action

Compounds with a similar pyrazole structure have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds interact with the Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to inhibit the growth of leishmania aethiopica and plasmodium berghei, suggesting that they may interfere with the biochemical pathways of these organisms .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that they may have a significant impact on the cellular processes of these organisms .

将来の方向性

The study of pyrazole-based ligands, including “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine”, is a promising area of research due to their various potential applications in catalysis, medicine, and biomimetic studies . Further developments in catalytic processes relating to catecholase activity are expected .

特性

IUPAC Name |

4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-9-7-10(2)14(13-9)8-11-3-5-12-6-4-11/h7,11-12H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYJMVKFIFCPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

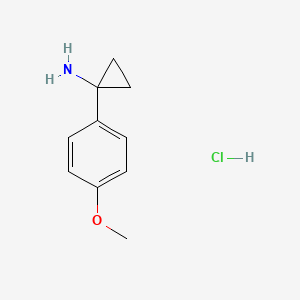

![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)

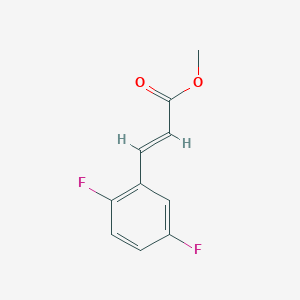

![(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1422209.png)

![methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1422215.png)